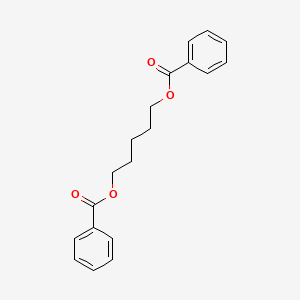
1,5-Pentanediol dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediol dibenzoate is an organic compound that has garnered attention for its potential applications as a plasticizer. This compound is a derivative of 1,5-pentanediol, where both hydroxyl groups are esterified with benzoic acid. It is known for its effectiveness in enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Pentanediol dibenzoate can be synthesized through the esterification of 1,5-pentanediol with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Pentanediol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the benzoate groups are exchanged with other ester groups .
Common Reagents and Conditions:
Esterification: Benzoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols or other esters, acid or base catalysts.
Major Products Formed:
Hydrolysis: 1,5-pentanediol and benzoic acid.
Transesterification: New esters formed by exchanging the benzoate groups.
Scientific Research Applications
1,5-Pentanediol dibenzoate has been extensively studied for its applications in various fields:
Mechanism of Action
1,5-Pentanediol dibenzoate is compared with other similar compounds such as:
- 1,3-Propanediol dibenzoate
- 1,4-Butanediol dibenzoate
- 1,6-Hexanediol dibenzoate
Uniqueness: this compound stands out due to its optimal balance of flexibility and durability. It offers superior plasticizing efficiency compared to shorter-chain diol dibenzoates like 1,3-propanediol dibenzoate and longer-chain diol dibenzoates like 1,6-hexanediol dibenzoate .
Comparison with Similar Compounds
- 1,3-Propanediol dibenzoate: Known for its rapid biodegradability.
- 1,4-Butanediol dibenzoate: Exhibits reversible heat-activated plasticization properties.
- 1,6-Hexanediol dibenzoate: Offers high flexibility but may have lower mechanical strength compared to 1,5-pentanediol dibenzoate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and effectiveness as a plasticizer make it a valuable alternative to traditional plasticizers, contributing to the development of more sustainable and environmentally friendly materials.
Properties
CAS No. |
6624-73-3 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-benzoyloxypentyl benzoate |
InChI |
InChI=1S/C19H20O4/c20-18(16-10-4-1-5-11-16)22-14-8-3-9-15-23-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
UMNVFYKZOXQOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
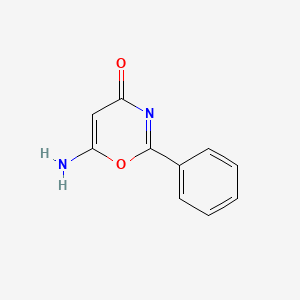


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
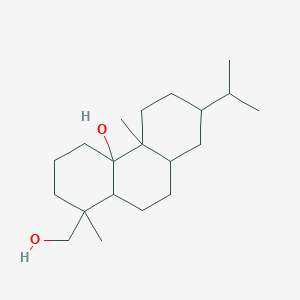
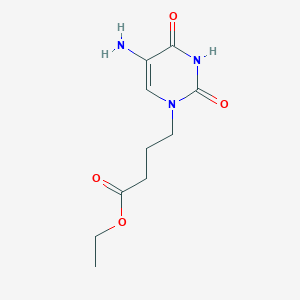
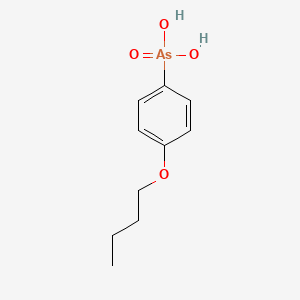
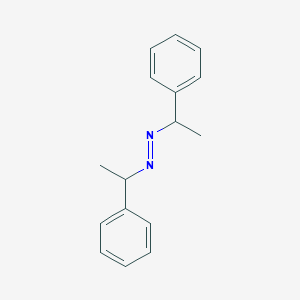
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)

